A Comprehensive Technical Guide to 4-Iodo-6-methylsulfanyl-pyrimidine: Synthesis, Properties, and Applications in Drug Discovery
A Comprehensive Technical Guide to 4-Iodo-6-methylsulfanyl-pyrimidine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrimidine Scaffold and the Role of 4-Iodo-6-methylsulfanyl-pyrimidine
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous natural and synthetic molecules with a broad spectrum of biological activities.[1][2][3][4] Its presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) underscores its fundamental role in biological systems. This inherent biocompatibility, coupled with its versatile chemical reactivity, has made the pyrimidine scaffold a "privileged structure" in drug design, leading to the development of therapeutics for a wide range of diseases, including cancer, viral infections, and cardiovascular disorders.
4-Iodo-6-methylsulfanyl-pyrimidine (CAS No. 89125-96-2) is a key heterocyclic building block that offers medicinal chemists a strategic entry point for the synthesis of diverse pyrimidine-based drug candidates. The presence of an iodine atom at the 4-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. The methylsulfanyl group at the 6-position can also be modulated, for instance, through oxidation to a sulfoxide or sulfone, to fine-tune the electronic and steric properties of the molecule. This technical guide provides an in-depth overview of the properties, synthesis, reactivity, and potential applications of 4-Iodo-6-methylsulfanyl-pyrimidine, with a focus on its utility in modern drug discovery.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| CAS Number | 89125-96-2 | , , , , |
| Molecular Formula | C₅H₅IN₂S | |
| Molecular Weight | 252.08 g/mol | |
| Appearance | Solid (visual inspection) | General knowledge |
| Purity | >95% (typical) | |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C |
Synthesis of 4-Iodo-6-methylsulfanyl-pyrimidine
A plausible and efficient synthesis of 4-Iodo-6-methylsulfanyl-pyrimidine can be envisioned starting from readily available precursors such as 4,6-dihydroxypyrimidine or 4,6-dichloropyrimidine. The following multi-step synthesis is a logical and well-precedented approach.
Step 1: Dichlorination of 4,6-Dihydroxypyrimidine
The initial step involves the conversion of 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine. This is a standard transformation for activating the pyrimidine ring for subsequent nucleophilic substitutions.
Protocol:
-
To a stirred suspension of 4,6-dihydroxypyrimidine in a suitable solvent such as toluene, add a tertiary amine base (e.g., N,N-dimethylaniline or triethylamine).[10]
-
Slowly add phosphorus oxychloride (POCl₃) to the mixture at a controlled temperature (typically reflux).
-
Maintain the reaction at reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, carefully quench the reaction mixture with ice-water.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4,6-dichloropyrimidine.[10]
Causality: The use of a tertiary amine base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the formation of the dichlorinated product. Phosphorus oxychloride is a powerful chlorinating agent for hydroxyl groups on heterocyclic rings.
Step 2: Monosubstitution with Sodium Thiomethoxide
The next step involves the regioselective displacement of one of the chlorine atoms with a methylsulfanyl group. The two chlorine atoms at the 4 and 6 positions of the pyrimidine ring are electronically equivalent, so statistical monosubstitution is expected.
Protocol:
-
Dissolve 4,6-dichloropyrimidine in a suitable polar aprotic solvent like ethanol or DMF.
-
Add a solution of sodium thiomethoxide (NaSMe) dropwise at a low temperature (e.g., 0 °C to room temperature) to control the exothermicity of the reaction.[11]
-
Stir the reaction mixture until the desired level of conversion to the monosubstituted product is achieved, as monitored by TLC or GC-MS.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to isolate 4-chloro-6-methylsulfanyl-pyrimidine.[11]
Causality: Careful control of stoichiometry and temperature is essential to favor monosubstitution and minimize the formation of the disubstituted by-product. The more nucleophilic thiomethoxide preferentially displaces one of the chloro groups.
Step 3: Halogen Exchange to Introduce Iodine
The final step is a Finkelstein-type reaction where the remaining chlorine atom is exchanged for an iodine atom.
Protocol:
-
Dissolve 4-chloro-6-methylsulfanyl-pyrimidine in a suitable solvent such as acetone or acetonitrile.
-
Add an excess of sodium iodide (NaI) and a catalytic amount of a strong acid (e.g., concentrated HCl or H₂SO₄).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture and remove the precipitated sodium chloride by filtration.
-
Concentrate the filtrate and partition the residue between water and an organic solvent.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain 4-Iodo-6-methylsulfanyl-pyrimidine. Further purification can be achieved by recrystallization or column chromatography.
Causality: The use of a large excess of sodium iodide and a solvent in which sodium chloride is poorly soluble drives the equilibrium towards the desired iodo-pyrimidine. The acid catalyst can protonate the pyrimidine ring, further activating it towards nucleophilic attack.
Reactivity and Applications in Drug Discovery
The synthetic utility of 4-Iodo-6-methylsulfanyl-pyrimidine lies in its ability to undergo a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for the construction of complex molecular architectures.[12][13][14][15][16]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyrimidine core and various aryl or heteroaryl boronic acids or esters.[12][13][14][15][16]
General Protocol:
-
In an oven-dried Schlenk flask, combine 4-Iodo-6-methylsulfanyl-pyrimidine, the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Add a degassed solvent system, such as a mixture of dioxane and water or toluene and ethanol.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) to the appropriate temperature (typically 80-110 °C) until the starting material is consumed.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
Causality: The choice of catalyst, ligand, base, and solvent can significantly impact the reaction efficiency and yield. The base is essential for the transmetalation step of the catalytic cycle.
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable functionalities in drug molecules for their linear geometry and ability to participate in further transformations.[17][18][19][20][21]
General Protocol:
-
To a Schlenk flask under an inert atmosphere, add 4-Iodo-6-methylsulfanyl-pyrimidine, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a degassed solvent such as THF or DMF.
-
Add the terminal alkyne (1.1-1.5 equivalents) and a suitable amine base (e.g., triethylamine or diisopropylamine).
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Filter the reaction mixture to remove the amine hydrohalide salt, and concentrate the filtrate.
-
Purify the product by column chromatography.
Causality: The copper(I) co-catalyst is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. The amine base neutralizes the HI formed during the reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines, as well as anilines and other nitrogen-containing heterocycles.[22][23][24][25]
General Protocol:
-
In a glovebox or under an inert atmosphere, combine 4-Iodo-6-methylsulfanyl-pyrimidine, the desired amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., NaOtBu, K₃PO₄).
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture to the required temperature (typically 80-120 °C) and monitor for completion.
-
After cooling, quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Causality: The choice of the phosphine ligand is critical for the success of the Buchwald-Hartwig amination, as it influences the stability and reactivity of the palladium catalyst. The strong base is required to deprotonate the amine and facilitate the catalytic cycle.
Safety and Handling
4-Iodo-6-methylsulfanyl-pyrimidine is a potentially hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Hazard Statements:
-
H301: Toxic if swallowed.
-
H311: Toxic in contact with skin.
-
H331: Toxic if inhaled.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P405: Store locked up.
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information before handling this compound.
Conclusion
4-Iodo-6-methylsulfanyl-pyrimidine is a valuable and versatile building block for the synthesis of a wide range of substituted pyrimidines. Its strategic placement of a reactive iodine atom and a modifiable methylsulfanyl group makes it an ideal starting material for the construction of compound libraries for drug discovery programs. The ability to participate in robust and well-established cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provides medicinal chemists with the tools to rapidly explore the chemical space around the pyrimidine core. As the demand for novel therapeutics continues to grow, the importance of key intermediates like 4-Iodo-6-methylsulfanyl-pyrimidine in accelerating the drug discovery process is undeniable.
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